molecular formula C8H11N3O3S B2910335 2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 799258-41-6

2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B2910335
CAS RN: 799258-41-6
M. Wt: 229.25
InChI Key: WFQWOEQIDCFCFG-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound determines requirement for various pharmacological activities, and mostly heterocyclic moieties have been utilized for the biological activity . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Chemical Reactions Analysis

1,3,4-Thiadiazoles are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be formed through reactions of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .


Physical And Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Future Directions

Thiadiazole derivatives have shown a wide range of therapeutic activities, making them an interesting group in medicinal chemistry . Future research could focus on synthesizing new thiadiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

2-methyl-5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-5(7(13)14)2-3-6(12)10-8-11-9-4-15-8/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQWOEQIDCFCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=NN=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

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